G-Pen-G-R-G-D-S-P-C-A
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Overview
Description
The compound “G-Pen-G-R-G-D-S-P-C-A” is a complex organic molecule with a highly intricate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with the formation of the core bicyclic structure, followed by the sequential addition of functional groups through reactions such as amidation, esterification, and thiol-disulfide exchange. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups or amines.
Substitution: Replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and other non-covalent interactions could make it a useful tool in biochemical research.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions may involve binding to specific proteins, enzymes, or receptors, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- **G-Pen-G-R-G-D-S-P-C-A analogs
- **Other complex organic molecules with similar functional groups
Uniqueness
This compound’s uniqueness lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, or biological activity, making it a valuable subject of study in various scientific fields.
Biological Activity
G-Pen-G-R-G-D-S-P-C-A, commonly referred to as G-Pen-GRGDSPCA, is a cyclic peptide that has garnered attention for its biological activities, particularly in the context of cell signaling and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structure and Composition
G-Pen-GRGDSPCA is a polypeptide with the following sequence:
- Glycine (G)
- Penicillamine (Pen)
- Arginine (R)
- Glycine (G)
- Aspartic Acid (D)
- Serine (S)
- Proline (P)
- Cysteine (C)
- Alanine (A)
This peptide is designed to mimic the Arg-Gly-Asp (RGD) motif, which is crucial for cell adhesion and signaling through integrin receptors.
The biological activity of G-Pen-GRGDSPCA primarily involves its interaction with integrins, specifically α5β1 and αvβ3. These integrins play significant roles in cell adhesion, migration, and proliferation. The peptide acts as an agonist, promoting cellular responses through the activation of focal adhesion kinase (FAK), which is essential for various cellular processes including:
- Cell Migration : G-Pen-GRGDSPCA enhances the migration of smooth muscle cells (SMCs), particularly during arteriogenesis.
- Cell Proliferation : The peptide influences SMC proliferation by modulating the expression of key signaling molecules such as FAK and phosphorylated FAK (pY397).
Case Study: Smooth Muscle Cell Behavior
A study investigated the effects of G-Pen-GRGDSPCA on SMCs in an animal model subjected to femoral artery ligation. Key findings included:
- Increased Expression of Integrins : Following treatment with G-Pen-GRGDSPCA, there was a significant upregulation of integrins α5β1 and αvβ3 in collateral vessels.
- Enhanced FAK Activation : The peptide treatment resulted in increased levels of FAK and pY397 in SMCs, indicating heightened migratory capacity.
- Cell Culture Experiments : In vitro studies showed that SMCs cultured on fibronectin substrates exhibited higher expression levels of FAK when treated with G-Pen-GRGDSPCA compared to other substrates like laminin or Matrigel .
Table 1: Summary of Key Research Findings
Study Aspect | Observations |
---|---|
Integrin Expression | Upregulated α5β1 and αvβ3 in collateral vessels |
FAK Activation | Increased FAK and pY397 post-treatment |
Cell Migration | Enhanced migration of SMCs |
In Vitro Substrate Effects | Higher FAK expression on fibronectin |
Therapeutic Applications
G-Pen-GRGDSPCA has potential therapeutic applications in various medical fields:
- Cardiovascular Diseases : Its ability to promote SMC migration makes it a candidate for enhancing vascular repair processes.
- Cancer Treatment : The peptide's role in modulating cell adhesion could be leveraged for targeting tumor microenvironments.
- Autoimmune Disorders : Research suggests it may help mitigate excessive angiogenesis associated with conditions like systemic sclerosis .
Properties
IUPAC Name |
(2S)-2-[[(3S,6S,12S,18R,23R,26S)-18-[(2-aminoacetyl)amino]-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-19,19-dimethyl-2,5,8,11,14,17,25-heptaoxo-20,21-dithia-1,4,7,10,13,16,24-heptazabicyclo[24.3.0]nonacosane-23-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N13O14S2/c1-16(33(61)62)42-29(57)20-15-63-64-35(2,3)26(47-22(50)11-36)31(59)41-13-23(51)43-17(6-4-8-39-34(37)38)27(55)40-12-24(52)44-18(10-25(53)54)28(56)45-19(14-49)32(60)48-9-5-7-21(48)30(58)46-20/h16-21,26,49H,4-15,36H2,1-3H3,(H,40,55)(H,41,59)(H,42,57)(H,43,51)(H,44,52)(H,45,56)(H,46,58)(H,47,50)(H,53,54)(H,61,62)(H4,37,38,39)/t16-,17-,18-,19-,20-,21-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUBAOYWPQLZAL-SFHRIDMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CSSC(C(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N1)CO)CC(=O)O)CCCN=C(N)N)NC(=O)CN)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N13O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.